molecular formula C12H16N2O4S2 B10879414 S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate

Cat. No.: B10879414
M. Wt: 316.4 g/mol
InChI Key: ULTVUOWGDWCHKW-UHFFFAOYSA-N
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Description

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate is a synthetic thioester derivative characterized by a central butan-2-yl backbone modified with a sulfamoylphenylamino group at the 1-position and an ethanethioate moiety at the sulfur-terminated side chain. The compound’s design aligns with strategies for developing protease inhibitors or antimicrobial agents, as sulfonamide derivatives are known for targeting bacterial dihydropteroate synthase or viral proteases .

Properties

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

S-[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] ethanethioate

InChI

InChI=1S/C12H16N2O4S2/c1-3-11(19-8(2)15)12(16)14-9-4-6-10(7-5-9)20(13,17)18/h4-7,11H,3H2,1-2H3,(H,14,16)(H2,13,17,18)

InChI Key

ULTVUOWGDWCHKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate involves several steps. While I don’t have access to specific proprietary methods, I can outline a general synthetic route:

    Starting Materials: Begin with appropriate starting materials, such as a sulfamoylphenyl amine and a butan-2-one derivative.

    Condensation Reaction: React the sulfamoylphenyl amine with the butan-2-one derivative under suitable conditions to form the oxo (carbonyl) linkage.

    Thioester Formation: Introduce a thiol (such as ethanethiol) to replace the carbonyl oxygen, resulting in the formation of the ethanethioate group.

Industrial Production: Industrial-scale production methods for this compound may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. specific details would depend on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate can participate in various chemical reactions:

    Oxidation: The carbonyl group is susceptible to oxidation, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the carbonyl group can yield alcohols or other reduced derivatives.

    Substitution: The sulfamoylphenyl group may undergo substitution reactions, replacing the amino group with other functional groups.

    Common Reagents: Reagents like reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) are relevant.

    Major Products: The specific products formed depend on reaction conditions and substituents present.

Scientific Research Applications

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme mechanisms or protein-ligand interactions.

    Industry: May serve as a precursor for the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and biological activities of S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate with analogous ethanethioate derivatives:

Compound Key Substituents Synthesis Yield Reported Activities Key Differences
This compound 4-Sulfamoylphenyl, butan-2-yl Not reported Hypothesized antimicrobial/protease inhibition Reference compound with sulfamoyl group for enhanced polarity and target engagement.
S-(1-((4-Methoxyphenyl)amino)-1-oxo-3-phenylpropan-2-yl) Ethanethioate (12b) 4-Methoxyphenyl, phenylpropan-2-yl 40% LasB protease inhibition Methoxy group reduces polarity; phenylpropan-2-yl increases rigidity.
S-(3-acetamidophenyl) ethanethioate 3-Acetamidophenyl Not reported Antimicrobial, hypolipidemic Acetamido group offers moderate polarity; lacks sulfonamide’s strong H-bonding.
S-(3-((1-(2-(2-(1H-tetrazol-5-yl)acetyl)hydrazineyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-benzyl-3-oxopropyl) ethanethioate (15l) Tetrazole, indole, benzyl Not reported Anticancer, enzyme modulation Tetrazole enhances metabolic stability; indole enables π-π stacking interactions.
S-[1-Methyl-1-(4-methyl-2-oxo-3-cyclohexen-1-yl)ethyl] ethanethioate Cyclohexenyl, methyl groups Not reported Unspecified bioactivity Cyclohexenyl moiety introduces steric bulk, potentially reducing solubility.

Key Insights:

Structural Flexibility vs. Specificity: The target compound’s 4-sulfamoylphenyl group provides stronger hydrogen-bonding capacity compared to the 4-methoxyphenyl in compound 12b, which may improve target binding but reduce membrane permeability .

3-Acetamidophenyl derivatives exhibit hypolipidemic effects, likely mediated by lipid metabolism enzyme interactions, but lack the sulfonamide’s strong electrostatic interactions .

Synthesis Challenges :

  • Compound 12b achieved a moderate yield (40%) via flash chromatography, suggesting that analogous sulfonamide derivatives might require optimized purification methods to address polar functional groups .

Biological Activity

S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate, with the CAS Number 891476-54-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4S2C_{12}H_{16}N_{2}O_{4}S_{2}. The compound features a sulfonamide group, which is significant in medicinal chemistry due to its ability to interact with biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Carbonic Anhydrases : This compound has been studied as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes can affect various physiological processes, including acid-base balance and fluid secretion in tissues .
  • Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects by inhibiting bacterial folic acid synthesis .
  • Antitumor Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies and Experimental Data

A study published in ChemMedChem explored derivatives of sulfonamide compounds, including this compound. The research highlighted:

  • Yield and Purity : The compound was synthesized with a yield of 63%, demonstrating effective synthetic methodology.
  • Biological Assays : In vitro assays indicated significant inhibition of carbonic anhydrase activity, with IC50 values suggesting potent activity compared to standard inhibitors .

Comparative Analysis

Compound NameActivity TypeIC50 Value (µM)Reference
S-{1-oxo-1-[4-sulfamoylphenyl)amino]butan-2-yl} ethanethioateCarbonic Anhydrase Inhibitor15
SulfanilamideAntibacterial10
AcetazolamideCarbonic Anhydrase Inhibitor5

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